Diethyl (4-chlorophenyl)boronate
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Overview
Description
Diethyl (4-chlorophenyl)boronate is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a 4-chlorophenyl group and two ethyl groups. Organoboron compounds are known for their versatility and utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl (4-chlorophenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenylboronic acid with diethylborane. This reaction typically occurs under anhydrous conditions and requires a catalyst such as palladium to facilitate the process. The reaction is carried out in an inert atmosphere to prevent oxidation of the boron compound .
Industrial Production Methods: On an industrial scale, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions: Diethyl (4-chlorophenyl)boronate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boronate to boranes or other reduced forms.
Substitution: The 4-chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various boronic acids, boronates, and substituted phenyl derivatives .
Scientific Research Applications
Diethyl (4-chlorophenyl)boronate has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: this compound is used in the production of polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of diethyl (4-chlorophenyl)boronate involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles. This property makes it an effective catalyst in many organic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or cross-coupling in chemical synthesis .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the ethyl groups and chlorine substitution.
Diethylborane: Contains ethyl groups but lacks the phenyl ring.
4-Chlorophenylboronic Acid: Similar but lacks the ethyl groups.
Uniqueness: Diethyl (4-chlorophenyl)boronate is unique due to its combination of the 4-chlorophenyl group and diethylboronate moiety. This combination imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other applications where both electronic and steric factors are important .
Properties
Molecular Formula |
C10H14BClO2 |
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Molecular Weight |
212.48 g/mol |
IUPAC Name |
(4-chlorophenyl)-diethoxyborane |
InChI |
InChI=1S/C10H14BClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
QMIRWVNERCHMJH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)Cl)(OCC)OCC |
Origin of Product |
United States |
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